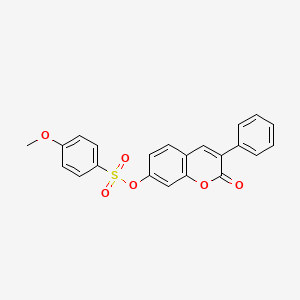

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

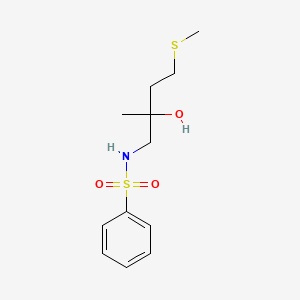

“2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate” is a chemical compound with the molecular formula C22H16O6S. It is related to the class of compounds known as coumarins, which are a group of naturally occurring lactones .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The 2H-chromene ring in the structure of this compound is essentially planar . The dihedral angle between the 2H-chromene and the benzene rings is 54.61° .Chemical Reactions Analysis

The synthesis of this compound involves an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .Physical And Chemical Properties Analysis

The molecular weight of “2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate” is 408.424 Da . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Anticancer Activity

The compound’s structural features make it a potential candidate for cancer therapy. Researchers have investigated its effects on tumor cells, including inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis. Additionally, it may regulate reactive oxygen species, contributing to its anticancer potential .

Antioxidant Properties

Due to its chromenone scaffold, this compound possesses antioxidant activity. It scavenges free radicals, protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing diseases .

Anti-Inflammatory Effects

Studies suggest that 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as arthritis and other inflammatory disorders .

Antibacterial and Antifungal Activity

The compound has demonstrated antibacterial and antifungal effects against gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) . These findings highlight its potential as an antimicrobial agent.

Cholinesterase and Monoamine Oxidase Inhibition

Certain coumarin derivatives, including this compound, exhibit inhibitory effects on cholinesterase and monoamine oxidase enzymes. These properties are relevant in neurodegenerative disease research and drug development .

Fluorescent Chemosensors

Coumarin-based fluorescent chemosensors find applications in bioorganic chemistry and molecular recognition. Researchers have explored their use in detecting specific molecules or ions, making them valuable tools in biosensing .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that many coumarin derivatives interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Coumarin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer effects . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (29628 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed in the gastrointestinal tract.

Result of Action

Given the wide range of biological activities exhibited by coumarin derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-26-17-9-11-19(12-10-17)29(24,25)28-18-8-7-16-13-20(15-5-3-2-4-6-15)22(23)27-21(16)14-18/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPBEMUEAFKNMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2834537.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile](/img/structure/B2834540.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide](/img/structure/B2834542.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2834543.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzenesulfonamide](/img/structure/B2834546.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2834550.png)

![3-{[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}oxolan-2-one](/img/structure/B2834557.png)

![N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2834559.png)

![3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile](/img/structure/B2834560.png)